Comparative HLA-A2 Binding Affinity and Antigenic Activity: MART-1 (27-35) vs. Anchor-Modified and Decapeptide Variants
The native MART-1 (27-35) nonapeptide (AAGIGILTV) exhibits intermediate-to-low HLA-A2 binding (+/−) and baseline antigenic activity (+). In contrast, the single-residue anchor-modified analog A28L (ALGIGILTV) shows enhanced MHC binding (+) but markedly reduced antigenic activity [1]. The naturally occurring decapeptide MART-1 (26-35) (EAAGIGILTV) displays similar binding (+/−) but twofold higher antigenic activity (++). The anchor-modified decapeptide A27L (ELAGIGILTV) achieves both enhanced binding (+) and threefold or greater antigenic activity (+++ or more). This head-to-head comparison establishes the native nonapeptide as the reference baseline with balanced MHC binding and T-cell recognition, distinct from both hyper-immunogenic and hypo-immunogenic variants.
| Evidence Dimension | HLA-A2 Binding Affinity (Relative) and Antigenic Activity (Relative T-cell Recognition Efficiency) |
|---|---|
| Target Compound Data | HLA-A2 Binding: +/− (intermediate-low); Antigenic Activity: + (baseline, corresponds to ∼10–100 nM peptide for half-maximal lysis) |
| Comparator Or Baseline | MART-1 (27-35) A28L (ALGIGILTV): Binding: +; Antigenic: Reduced. MART-1 (26-35) (EAAGIGILTV): Binding: +/−; Antigenic: ++. MART-1 (26-35) A27L (ELAGIGILTV): Binding: +; Antigenic: +++ or more. |
| Quantified Difference | A28L analog: Binding ~10-fold increased, antigenicity reduced (quantitative magnitude not specified). Decapeptide: Antigenic activity ~10-fold higher than native nonapeptide. A27L decapeptide: Antigenic activity ~100-fold higher than native nonapeptide. |
| Conditions | Indirect HLA-A2 binding assays; 4-h chromium release assay using T2 target cells with peptide-pulsed HLA-A*0201. |
Why This Matters
Researchers selecting a peptide for HLA-A2-restricted T-cell assays must balance MHC binding with physiological TCR engagement; the native nonapeptide provides the most relevant baseline for studying endogenous T-cell responses, whereas hyper-immunogenic variants may artificially amplify responses or alter TCR repertoire selection.
- [1] American Association of Immunologists. Figure: Summary of relative HLA-A2 binding and antigenic activities of natural and modified Melan-A/MART-1 peptides. Accessed via journals.aai.org/view-large/6073635. View Source
